2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic rings, piperazine, and acetamide groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Starting with a phenylpiperazine, the compound can be functionalized with appropriate substituents.
Acetamide formation: The piperazine derivative can then be reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.
Substitution reactions: The chlorophenyl and dimethylaminophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions can occur at the acetamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often studied for their interactions with neurotransmitter receptors, enzymes, or other proteins.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as antipsychotic drugs.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action for compounds like 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide often involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved might include neurotransmitter signaling, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)ethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which can confer unique pharmacological properties or reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O/c1-31(2)25-14-10-23(11-15-25)27(21-30-28(34)20-22-8-12-24(29)13-9-22)33-18-16-32(17-19-33)26-6-4-3-5-7-26/h3-15,27H,16-21H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXPBXAAPOGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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